N-butyl-N-nitrosoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-phenylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-9-12(11-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZFXFSDLELTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948277 | |
| Record name | N-Butyl-N-phenylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25413-69-8 | |
| Record name | Benzenamine, N-butyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-N-phenylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation of N Butyl N Nitrosoaniline
Nitrosation Reactions of N-Butylaniline
The nitrosation of N-butylaniline can be accomplished through various chemical strategies, ranging from classical methods to modern, greener alternatives.
The most established method for the synthesis of N-nitrosamines involves the use of nitrous acid (HNO₂), which is typically generated in situ from the reaction of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl). rsc.orgschenautomacao.com.br In this reaction, the secondary amine acts as a nucleophile, attacking the nitrosating agent. The process is acid-catalyzed, and the active nitrosating species is often the nitrosonium ion (NO⁺), formed by the protonation of nitrous acid and subsequent loss of a water molecule. quora.com
The general procedure involves dissolving the N-butylaniline in an aqueous acidic solution and then adding a solution of sodium nitrite, often at reduced temperatures (0-5 °C) to control the reaction rate and minimize side reactions. quora.com While widely used, this method has drawbacks, including the use of corrosive strong acids and the potential for side reactions, which can sometimes lead to lower yields compared to more modern reagents. rsc.org For instance, the synthesis of N-benzyl N-nitrosoaniline using the traditional NaNO₂/HCl procedure results in a 66% yield, significantly lower than what can be achieved with advanced reagents. rsc.org
To overcome the limitations of conventional methods, advanced nitrosating reagents have been developed. Among these, tert-butyl nitrite (TBN) has emerged as a highly effective and versatile reagent for the N-nitrosation of secondary amines. rsc.orgresearchgate.netscispace.comsemanticscholar.org TBN is a commercially available, inexpensive, and easy-to-handle reagent that offers significant advantages. schenautomacao.com.brrsc.org
The reaction with TBN can be carried out under neutral, acid-free, and metal-free conditions, often at room temperature. rsc.orgresearchgate.netsemanticscholar.org This methodology demonstrates broad substrate scope and provides excellent yields, frequently exceeding 94%. rsc.org The use of TBN is particularly advantageous for substrates containing acid-sensitive functional groups, such as phenols, olefins, alkynes, and protecting groups like tert-butyloxycarbonyl (Boc), which remain stable under these mild reaction conditions. rsc.orgresearchgate.netsemanticscholar.org The by-product of the reaction is tert-butanol, which is benign and easily removed from the reaction mixture. schenautomacao.com.br
| Reagent Comparison | Conventional (NaNO₂/HCl) | Advanced (tert-Butyl Nitrite) |
| Conditions | Strong acid (HCl), low temperature | Acid-free, metal-free, room temperature |
| Yields | Moderate to good (e.g., 66% for a model compound) rsc.org | Excellent (>94%) rsc.org |
| Compatibility | Limited by acid-sensitive groups | High, compatible with various functional groups researchgate.net |
| By-products | Inorganic salts | tert-butanol (benign, easily removed) schenautomacao.com.br |
The use of tert-butyl nitrite (TBN) aligns with the principles of green chemistry by enabling solvent-free reactions. rsc.orgresearchgate.netscispace.comresearchgate.net Performing the N-nitrosation of N-butylaniline without a solvent minimizes waste, reduces environmental impact, and simplifies the product isolation procedure. rsc.orgresearchgate.net Under solvent-free conditions, the reaction of secondary anilines with TBN proceeds efficiently, often leading to quantitative conversion to the corresponding N-nitrosamine within minutes. researchgate.netcardiff.ac.uk
These green methodologies offer several key advantages:
Atom Economy: The reactions are highly efficient, maximizing the incorporation of reactant atoms into the final product.
Reduced Waste: Eliminating the need for solvents significantly reduces chemical waste. ejcmpr.com
Mild Conditions: Reactions are typically run at room temperature, lowering energy consumption. rsc.org
Easy Isolation: The absence of solvent and the formation of a benign by-product simplifies the work-up process. rsc.orgresearchgate.net
This approach represents a significant advancement towards more sustainable and environmentally friendly chemical synthesis. ejcmpr.com
Optimized Reaction Conditions and Yield Enhancements in N-butyl-N-nitrosoaniline Synthesis
Optimization studies, particularly with tert-butyl nitrite (TBN), have demonstrated that N-nitrosation of secondary anilines can be highly efficient. For a range of N-substituted anilines, reactions with TBN under solvent-free conditions at room temperature consistently provide high yields, often in a short timeframe. rsc.orgresearchgate.net
Research by Chaudhary et al. provides detailed findings on the efficiency of TBN. The study shows that various secondary anilines undergo smooth and chemo-selective nitrosation, resulting in quantitative conversions. rsc.org For example, N-ethyl, N-phenyl, and N-benzyl anilines all yield the desired N-nitrosamine in over 94% yield. rsc.org Even sterically hindered substrates like N-isopropylaniline can be converted in high yield within 60 minutes. rsc.org This contrasts sharply with the lower yields and harsher conditions of the traditional NaNO₂/HCl method. rsc.orgrsc.org
| Substrate (N-alkylaniline) | Nitrosating Agent | Conditions | Time | Yield (%) |
| N-Methylaniline | TBN | Solvent-free, RT | 5 min | 98% researchgate.net |
| N-Ethylaniline | TBN | Solvent-free, RT | 5 min | 97% rsc.org |
| N-Benzylaniline | TBN | Solvent-free, RT | 10 min | 96% rsc.org |
| N-Benzylaniline | NaNO₂/HCl | Aqueous Acid | - | 66% rsc.org |
| N-Isopropylaniline | TBN | Solvent-free, RT | 60 min | 94% rsc.org |
This table presents data for structurally similar compounds to illustrate the efficiency of TBN in the synthesis of N-nitrosoanilines.
Chemo- and Regioselectivity Considerations in N-Nitrosation Reactions
Chemo- and regioselectivity are critical considerations in the synthesis of this compound to ensure the nitroso group is introduced at the desired nitrogen atom without reacting with other functional groups or alternative positions on the molecule.
Chemoselectivity refers to the preferential reaction of the nitrosating agent with the secondary amine group over other functional groups. Methodologies using TBN have shown excellent chemoselectivity. rsc.orgresearchgate.net Substrates containing functionalities such as phenols, olefins, and alkynes undergo N-nitrosation exclusively at the amine nitrogen, with the other groups remaining intact. rsc.orgresearchgate.net This is a significant advantage over strongly acidic conventional methods, which could induce side reactions with such groups.
Regioselectivity in this context primarily concerns N-nitrosation versus C-nitrosation (the attachment of the nitroso group to a carbon atom of the aromatic ring). While secondary anilines typically favor N-nitrosation, C-nitrosation can sometimes occur as a side reaction under certain conditions, particularly with traditional acid-catalyzed methods. jchr.orgjchr.org However, modern methods, such as those employing p-toluenesulfonic acid with sodium nitrite or TBN, demonstrate high regioselectivity, yielding the N-nitroso product without the formation of C-nitroso side products. rsc.orgjchr.org The reactivity order for nitrosation with TBN generally follows aryl amines > benzyl (B1604629) amines > alkyl amines, indicating a high preference for the aniline (B41778) nitrogen. researchgate.net
Reaction Mechanisms and Chemical Transformations of N Butyl N Nitrosoaniline
Denitrosation Reaction Mechanisms
Denitrosation is the removal of the nitroso (-NO) group from the N-nitrosoaniline molecule. This reaction typically occurs in acidic environments and can be facilitated by the presence of various nucleophilic species.
In acidic solutions, the denitrosation of N-alkyl-N-nitrosoanilines is initiated by the protonation of the nitrosamine (B1359907). A common mechanistic proposal involves the formation of an N-protonated conjugate acid, which renders the nitroso nitrogen more electrophilic. nih.gov This protonated intermediate then becomes susceptible to attack by a nucleophile, leading to the cleavage of the N-N bond and the release of the corresponding secondary amine (N-butylaniline) and a nitrosating agent. nih.gov
The rate of denitrosation can be significantly accelerated by the presence of nucleophilic catalysts. nih.gov Nucleophiles such as halide ions (Cl⁻, Br⁻, I⁻) and sulfur-containing compounds like thiourea [SC(NH₂)₂] attack the protonated N-nitrosoaniline intermediate, facilitating the cleavage of the N-NO bond. The catalytic efficiency of these nucleophiles varies, with thiourea generally being a more potent catalyst than halide ions for nitrosation and related reactions.
The reaction mechanism involves the formation of a protonated N-nitrosamine, followed by a rate-determining step of nucleophilic substitution at the nitroso-nitrogen atom. The presence of these nucleophiles can alter the reaction landscape, competing with other potential pathways such as the Fischer-Hepp rearrangement. For instance, when powerful nucleophiles like thiocyanate (SCN⁻) or thiourea are added to the reaction of an N-nitrosoaniline in acid, the yield of the denitrosation product increases at the expense of the rearrangement product. The reactivity of the system is enhanced in solvent systems like 80% acetic acid-water containing bromide ion or thiourea.
The table below illustrates the effect of various nucleophiles on the denitrosation of N-methyl-N-nitrosoaniline, a close analogue of N-butyl-N-nitrosoaniline.
| Nucleophile | Relative Catalytic Efficiency | Observations |
|---|---|---|
| Cl⁻ | Base | Catalyzes denitrosation; competes with rearrangement. |
| Br⁻ | More efficient than Cl⁻ | Increases denitrosation rate significantly. |
| SCN⁻ | Highly efficient | Markedly increases denitrosation yield over rearrangement. |
| Thiourea [SC(NH₂)₂] | Very highly efficient | Powerful catalyst for denitrosation, substantially reducing rearrangement. |
Solvent isotope effects provide insight into reaction mechanisms, particularly the role of proton transfer steps. In the denitrosation of N-nitroso compounds, the magnitude of the kinetic deuterium solvent isotope effect (kH/kD) can indicate whether proton transfer is the rate-determining step.
For the decomposition of N-n-butyl-N-nitrosoacetamide, a related compound, in acidic media, a substantial solvent deuterium isotope effect (k(H₂SO₄)/k(D₂SO₄) ≈ 1.9) was observed for the denitrosation pathway. This suggests that the proton transfer to the amide nitrogen is the rate-limiting step.
In contrast, studies on N-methyl-N-nitrosoaniline in ethanolic solutions of hydrogen chloride revealed a kinetic deuterium solvent isotope effect (kEtOH/kEtOD) in the range of 2.6–3.8. This large effect is consistent with a rate-determining proton transfer to the nitrosamine in this solvent system, which contrasts with the mechanism in purely aqueous solutions where nucleophilic attack is typically rate-limiting. The rate of denitrosation for N-methyl-N-nitrosoaniline decreases as water is added to an ethanol solvent, and nucleophilic catalysis becomes more effective, indicating a shift in the reaction mechanism.
Fischer-Hepp Rearrangement of N-Nitrosoanilines
The Fischer-Hepp rearrangement is a characteristic reaction of aromatic N-nitrosoamines, first described in 1886 by Otto Fischer and Eduard Hepp. chemeurope.comwikipedia.org In this acid-catalyzed intramolecular reaction, the nitroso group migrates from the nitrogen atom to the aromatic ring, typically yielding the para-nitroso isomer as the major product. nih.govchemeurope.comwikipedia.org This reaction is of synthetic importance because para-nitroso secondary anilines often cannot be prepared by direct C-nitrosation. wikipedia.org
The precise mechanism of the Fischer-Hepp rearrangement has been a subject of investigation, with two main hypotheses proposed: an intermolecular and an intramolecular pathway. nih.gov
The intermolecular mechanism suggests that the reaction proceeds through an initial denitrosation to form a secondary amine and a free nitrosating agent. This is followed by a standard electrophilic aromatic substitution (C-nitrosation) of the amine by the nitrosating agent.
However, substantial evidence argues against this pathway and strongly supports an intramolecular mechanism . wikipedia.org Key findings include:
The ratio of rearrangement to denitrosation products remains constant even in the presence of various "nitrite traps" (such as hydrazoic acid, hydrazine (B178648), and sulfamic acid), which would be expected to capture any free nitrosating agent formed in an intermolecular process.
The reaction proceeds via parallel pathways from the protonated N-nitrosamine intermediate: one path leads to reversible denitrosation through nucleophilic attack, and a separate, irreversible path leads to the intramolecular rearrangement product without the involvement of an external nucleophile.
This body of evidence strongly indicates that the rearrangement is an intramolecular process.
The rate and outcome of the Fischer-Hepp rearrangement are influenced by substituents on both the nitrogen atom and the aromatic ring.
N-Alkyl Substituent Effects: The size of the N-alkyl group affects the rates of both rearrangement and competing denitrosation. Kinetic studies on a series of N-alkyl-N-nitrosoanilines (N-Me, Et, Prⁱ, and Buᵗ) have been conducted. While N-tert-butyl-N-nitrosoaniline was previously thought not to undergo the rearrangement, studies have shown that it does react, although steric effects are operative. For the halide ion-catalyzed denitrosation, steric hindrance from the bulky N-tert-butyl group is evident, as shown by the decreasing ratio of rate constants for the N-methyl versus the N-tert-butyl compounds when moving from Cl⁻ to Br⁻ to I⁻. The rate of rearrangement for these N-alkyl compounds can be explained by the substituent effects on the initial protonation of the reactant, though steric factors are also at play for bulkier groups like tert-butyl.
The table below summarizes the relative rate constants for the rearrangement of N-alkyl-N-nitrosoanilines.
| N-Alkyl Group | Relative Rearrangement Rate (10⁵ k / s⁻¹) | Notes |
|---|---|---|
| Methyl (Me) | 6.4 | Baseline for comparison. |
| Ethyl (Et) | 2.8 | Slight decrease in rate compared to methyl. |
| Isopropyl (Prⁱ) | 1.1 | Further decrease due to increased steric bulk. |
| tert-Butyl (Buᵗ) | 0.14 | Significant rate reduction due to steric hindrance. |
Data obtained in 2.98 M H₂SO₄ at 25 °C.
Ring Substituent Effects & Regioselectivity: The rearrangement exhibits high regioselectivity, almost exclusively forming the para-nitroso product. wikipedia.org Substitution ortho to the amine is virtually unknown. wikipedia.org The presence of electron-donating groups on the aromatic ring generally accelerates the rearrangement, consistent with an electrophilic aromatic substitution-type mechanism. Conversely, electron-withdrawing groups, such as a meta-nitro group, inhibit the reaction. wikipedia.org Studies on ring-methylated N-methyl-N-nitrosoanilines show that both 2- and 3-methyl groups increase the rearrangement reactivity, with the 3-methyl group having a greater activating effect as expected. However, the 3,5-dimethyl substituted compound is unexpectedly less reactive than the 3-methyl derivative, suggesting that steric factors can also influence the intramolecular rearrangement process.
Competition with Denitrosation under Acidic Conditions
In acidic conditions, N-aryl-N-alkyl nitrosamines such as this compound can undergo the Fischer-Hepp rearrangement, which typically results in the migration of the nitroso group to the para-position of the aromatic ring. nih.gov However, this rearrangement pathway is in direct competition with protolytic denitrosation, the cleavage of the N-NO bond. nih.govacs.org The balance between these two reactions is heavily influenced by the acidity of the medium.
Denitrosation becomes increasingly competitive and often predominant with increasing acidity. nih.govacs.org The generally accepted mechanism for this decomposition involves the protonation of the nitrosamine, forming an N-protonated species. nih.gov This protonated intermediate is then susceptible to attack by a nucleophile, leading to the cleavage of the N-N bond and the release of the corresponding secondary amine, N-butylaniline. nih.gov The rate of this protolytic denitrosation can be accelerated by the presence of effective nucleophiles like bromide, thiocyanate, or thiourea in the reaction mixture. nih.gov
| Condition | Predominant Reaction | Product(s) |
| Mildly Acidic | Fischer-Hepp Rearrangement | p-Nitroso-N-butylaniline |
| Strongly Acidic | Protolytic Denitrosation | N-butylaniline, Nitrosating Agent |
Reactions with Electrophilic Species
The N-nitroso moiety of this compound can react with various electrophiles. The oxygen atom of the nitroso group, possessing lone pair electrons, acts as a nucleophile, attacking the electrophilic species. This reaction is most common with strong alkylating agents, resulting in the O-alkylation of the nitrosamine. acs.org A variety of powerful alkylating agents have been successfully used for this transformation. nih.govacs.org
Table of Common Alkylating Agents for N-Nitrosamines
| Alkylating Agent Class | Specific Examples |
|---|---|
| Trialkyloxonium Salts | Triethyloxonium tetrafluoroborate |
| Alkyl Fluorosulfonates | Methyl fluorosulfonate ("Magic Methyl") |
| Alkyl Halides with Silver Salt | Alkyl halides with silver perchlorate |
The product of the O-alkylation of this compound is a stable, often crystalline, alkoxydiazenium salt. acs.orgnih.gov These salts are themselves electrophilic intermediates. nih.govacs.org Their subsequent reactivity is primarily characterized by reactions with nucleophiles.
The most common reaction pathway for alkoxydiazenium salts involves nucleophilic attack at the O-alkyl group, resulting in O-dealkylation and regenerating the parent this compound. nih.govnih.gov However, other pathways are possible, including N-dealkylation or attack at the nitrogen atom attached to the oxygen, although these are generally less common. nih.govnih.gov In weakly alkaline media, base-catalyzed decomposition of the alkoxydiazenium salts can also occur. nih.gov
| Reaction Pathway | Description | Product(s) |
| O-Dealkylation | Nucleophilic attack on the O-alkyl group. This is the major pathway. | This compound |
| N-Dealkylation | Nucleophilic attack on one of the N-alkyl groups. This is a minor pathway. | Corresponding nitrosamine and alkylated nucleophile |
| Base-Catalyzed Decomposition | Occurs in weakly alkaline conditions. | Various decomposition products |
Reactions with Nucleophilic Species
The N-nitroso group of this compound is weakly electrophilic at the nitroso-nitrogen atom. nih.gov This allows it to be attacked by strong carbon-based nucleophiles such as organolithium (e.g., alkyllithium) and Grignard reagents (RMgX). nih.govnih.govacs.org The nucleophilic addition occurs at the nitrogen atom of the N=O group, forming an unstable oxyhydrazine intermediate. nih.gov N,N-dialkyl nitrosamines are generally not very reactive and often require these types of highly reactive reagents or harsh reaction conditions to undergo transformation. nih.govwhiterose.ac.uk
The initial oxyhydrazine adduct formed from the reaction with organometallic reagents is unstable and readily undergoes elimination. nih.gov This elimination can proceed via two main pathways, depending on the structure of the attacking nucleophile, to yield either a hydrazone or an azomethine imine. nih.gov
Hydrazone Formation : If the attacking organometallic reagent (R³M) contains an alpha-hydrogen (i.e., is of the form -CH₂R), the intermediate can eliminate to form a stable hydrazone. nih.gov
Azomethine Imine Formation : This pathway can also occur following the initial nucleophilic attack. nih.gov The resulting azomethine imine is a 1,3-dipolar species that can be susceptible to further nucleophilic attack, which can lead to the isolation of α-substituted hydrazine products after workup, particularly when Grignard reagents are used. nih.gov
| Nucleophile Type | Intermediate | Final Product Class |
| Organolithium/Grignard Reagent | Unstable Oxyhydrazine | Hydrazone or Azomethine Imine |
α-Lithiated N-Nitrosamines as Synthetic Intermediates
The protons on the carbon atom adjacent to the nitrogen in N-nitrosamines, known as α-protons, exhibit enhanced acidity compared to those of the corresponding secondary amines. nih.gov This increased acidity allows for facile deprotonation at the α-position by strong bases, such as lithium diisopropylamide (LDA), to form α-lithiated N-nitrosamines. nih.govnih.gov These lithiated species are potent carbon nucleophiles and serve as valuable synthetic intermediates, effectively acting as equivalents of secondary amine α-carbanions. nih.govacs.org
Nitrosation: The parent secondary amine is first converted to its N-nitrosamine derivative.
α-Lithiation: The N-nitrosamine is then treated with LDA to generate the α-lithiated carbanion. nih.govacs.org
Electrophilic Attack: The highly reactive α-lithiated intermediate is reacted with a variety of electrophiles. nih.gov
Denitrosation: The final step involves the removal of the nitroso group to yield the α-substituted secondary amine. nih.gov
The α-lithiated nitrosamines react efficiently with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. nih.gov The choice of electrophile determines the nature of the substituent introduced. Following the reaction with the electrophile, the nitroso group can be removed through methods such as hydrogenolysis catalyzed by Raney nickel or reduction with lithium aluminum hydride (LAH) followed by hydrogenolysis. nih.gov
| Reagent Class | Specific Electrophile Example | Resulting Product Structure (after denitrosation) |
| Alkyl Halides | Methyl Iodide | α-Methylated secondary amine |
| Aldehydes | Acetaldehyde | β-Amino alcohol |
| Ketones | Acetone | β-Amino alcohol |
| Carboxylic Acid Derivatives | Ethyl Acetate | β-Amino ketone |
| α,β-Unsaturated Ketones | Cyclohexenone | 1,2-Adduct (β-Amino allyl alcohol) |
This methodology provides a powerful tool for the functionalization of the α-carbon of secondary amines, a transformation that is otherwise challenging to achieve directly. The use of the nitroso group as an activating and directing group allows for the generation of a nucleophilic center that can participate in a wide array of bond-forming reactions. nih.gov
Spectroscopic and Structural Characterization Techniques in N Butyl N Nitrosoaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-butyl-N-nitrosoaniline, providing detailed information about the hydrogen, carbon, and nitrogen atomic nuclei within the molecule.
Proton (¹H) NMR spectroscopy is fundamental for confirming the presence and connectivity of the butyl and aniline (B41778) moieties in this compound. The spectrum reveals characteristic signals for the aromatic protons and the aliphatic protons of the butyl chain. A significant feature in the ¹H NMR spectra of many N-nitrosamines is the presence of two distinct sets of signals for the protons on the carbon atom adjacent (α) to the nitrogen. This phenomenon arises from the hindered rotation around the N-N partial double bond, which results in the existence of stable E/Z stereoisomers (or conformers) at room temperature. researchgate.net This magnetic non-equivalence provides crucial information on the molecule's stereochemistry.
The chemical shifts for the butyl group protons are influenced by the electron-withdrawing nature of the nitroso group. The aromatic protons of the aniline ring also exhibit distinct shifts depending on their position (ortho, meta, para) relative to the N-nitroso-butylamino substituent.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogs Note: Exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is illustrative based on analogous structures.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Butyl: -CH₃ | 0.9 - 1.0 | Triplet (t) | Terminal methyl group. |
| Butyl: -CH₂-CH₃ | 1.3 - 1.5 | Sextet | Methylene group β to the nitrogen. |
| Butyl: -CH₂-CH₂-CH₃ | 1.6 - 1.8 | Quintet | Methylene group γ to the nitrogen. |
| Butyl: N-CH₂- | 3.7 - 4.2 | Triplet (t) | Methylene group α to the nitrogen. May appear as two distinct triplets due to E/Z isomerism. researchgate.net |
| Aniline: Aromatic H | 7.2 - 7.8 | Multiplet (m) | Protons on the phenyl ring. |
This table is generated based on data for analogous N-nitrosamine structures. researchgate.netresearchgate.netsigmaaldrich.comcarlroth.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for unambiguous confirmation of the carbon backbone. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbon atom directly bonded to the amine nitrogen (Cα) is significantly deshielded. The aromatic carbons show a range of shifts influenced by the N-nitroso substituent. Like ¹H NMR, the hindered rotation around the N-N bond can also lead to separate signals for the butyl group carbons in the E and Z isomers. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Values are predictive based on data from similar compounds and general chemical shift ranges.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Butyl: -C H₃ | 13 - 15 | Terminal methyl carbon. |
| Butyl: -C H₂-CH₃ | 19 - 21 | Carbon γ to the nitrogen. |
| Butyl: -C H₂-CH₂-CH₃ | 29 - 32 | Carbon β to the nitrogen. |
| Butyl: N-C H₂- | 48 - 55 | Carbon α to the nitrogen; may show two peaks for E/Z isomers. |
| Aniline: C-N | 145 - 150 | Aromatic carbon directly attached to the nitrogen. |
| Aniline: Ortho-C | 115 - 120 | Aromatic carbons ortho to the N-nitroso group. |
| Aniline: Meta-C | 128 - 130 | Aromatic carbons meta to the N-nitroso group. |
| Aniline: Para-C | 124 - 127 | Aromatic carbon para to the N-nitroso group. |
This table is compiled based on general principles and data from related structures. researchgate.nethmdb.ca
While the most abundant nitrogen isotope, ¹⁴N, is NMR-inactive for high-resolution studies due to its quadrupolar nature, the spin-½ ¹⁵N isotope is highly valuable, albeit challenging to detect due to its low natural abundance (0.36%). wikipedia.org For mechanistic studies involving this compound, ¹⁵N isotopic labeling is often employed. wikipedia.orgcsic.es By synthesizing the compound using a ¹⁵N-enriched precursor, the sensitivity of ¹⁵N NMR is dramatically increased.
This technique is exceptionally powerful for probing the electronic environment of the two distinct nitrogen atoms: the aniline nitrogen and the nitroso nitrogen. The significant difference in their chemical shifts provides direct evidence of the N-N=O linkage. Furthermore, ¹⁵N NMR is used to study reaction mechanisms, such as nitrosation and decomposition pathways, by tracing the fate of the labeled nitrogen atom through various intermediates and products. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are used to identify key functional groups present in this compound.
The most characteristic vibrations for N-nitrosamines are associated with the N-N=O group. The N=O stretching vibration typically appears as a strong band in the IR spectrum between 1430 and 1500 cm⁻¹. The exact position is sensitive to the molecular structure and environment. The N-N stretch is generally found in the 1000-1150 cm⁻¹ region. nih.gov Other important bands include the C-H stretching vibrations of the aliphatic butyl chain (typically 2850-2960 cm⁻¹) and the aromatic ring (around 3030 cm⁻¹), as well as C=C stretching bands from the aromatic ring (1450-1600 cm⁻¹). libretexts.orgspectroscopyonline.com
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing symmetric vibrations and can be used in aqueous solutions. researchgate.netnih.gov DFT calculations are often used to simulate vibrational spectra, aiding in the assignment of complex experimental bands. nih.govresearchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | IR/Raman | Strong |
| N=O Stretch | 1430 - 1500 | IR | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman | Medium-Variable |
| C-N Stretch | 1200 - 1350 | IR/Raman | Medium |
| N-N Stretch | 1000 - 1150 | IR/Raman | Medium-Weak |
This table is based on data for N-nitrosamines and general functional group frequencies. nih.govacs.orgmsu.edu
Mass Spectrometry (MS) in Mechanistic Studies and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. mdpi.com In electron ionization (EI-MS), the molecule is fragmented in a reproducible manner, generating a unique mass spectrum.
Aliphatic nitrosamines exhibit characteristic fragmentation patterns. nih.gov A prominent fragmentation pathway is the loss of the nitroso radical (•NO), resulting in a peak at M-30 (where M is the molecular ion). researchgate.netnih.gov Another common fragmentation is the loss of a hydroxyl radical (•OH) via a McLafferty-type rearrangement, which gives a peak at M-17. cdnsciencepub.com Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is also frequently observed, leading to the loss of alkyl fragments. High-resolution mass spectrometry (HRMS) allows for the determination of the exact elemental composition of the parent ion and its fragments, further confirming the identity of the compound. acs.orglcms.cz
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (MW = 178.25 g/mol )
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 178 | [C₁₀H₁₄N₂O]⁺• | Molecular Ion (M⁺•) |
| 148 | [C₁₀H₁₄N]⁺ | Loss of •NO |
| 161 | [C₁₀H₁₃N₂]⁺ | Loss of •OH (McLafferty Rearrangement) |
| 121 | [C₇H₇N₂O]⁺ | α-cleavage (Loss of •C₃H₇) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This table illustrates common fragmentation pathways observed for aliphatic and aromatic nitrosamines. nih.govnih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com By diffracting X-rays off a single crystal of this compound, it is possible to calculate the exact bond lengths, bond angles, and torsional angles of the molecule. This provides an unambiguous picture of its conformation.
While a specific crystal structure for this compound is not widely published, studies on analogous compounds like N,N-dimethyl-p-nitrosoaniline reveal key structural features. researchgate.net Such analyses would be expected to show that the N-nitroso group (N-N=O) is largely planar. X-ray crystallography would also precisely define the geometry around the amine nitrogen and the orientation of the butyl group and the phenyl ring relative to the N-N=O plane. This information is crucial for understanding steric effects and for validating theoretical models of the molecule's structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules like this compound. This method measures the absorption of UV or visible light, which excites electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides valuable information about the types of electronic transitions occurring within the molecule, particularly those involving the N-nitroso (-N=O) and phenyl groups.
The electronic absorption spectrum of N-nitroso compounds is primarily characterized by two distinct types of transitions: the n → π* (non-bonding to pi-antibonding) and π → π* (pi-bonding to pi-antibonding) transitions. acs.orghnue.edu.vn
The n → π transition* is a hallmark of compounds containing a nitroso group. researchgate.net It involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pair electrons on the oxygen or nitrogen atom of the nitroso moiety, to an antibonding π* orbital associated with the N=O double bond. acs.orgagroparistech.fr This transition is typically of low intensity (low molar absorptivity, ε) because it is electronically forbidden by symmetry rules. hnue.edu.vnelte.hu For dialkylnitrosamines, this absorption band appears at longer wavelengths, around 332 nm. acs.org In N-nitrosoaniline derivatives, this band is also expected in the near-UV region. acs.orgsci-hub.se The position of this band can be influenced by the solvent polarity; polar solvents can lead to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. uomustansiriyah.edu.iq
The π → π transitions* are generally more intense (high molar absorptivity, ε) than n → π* transitions. hnue.edu.vnelte.hu In this compound, these transitions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system formed by the phenyl ring and the N-nitroso group. acs.orglumenlearning.com Simple dialkylnitrosamines show a strong π → π* absorption band around 228 nm. acs.org For this compound, the presence of the benzene (B151609) ring introduces its own characteristic π → π* absorptions. The conjugation between the phenyl ring and the nitroso group is expected to shift these transitions to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. lumenlearning.comrsc.org Aromatic systems typically display multiple intense bands corresponding to these transitions. hnue.edu.vn
While specific experimental data for this compound is not detailed in the surveyed literature, the general electronic absorption characteristics can be inferred from closely related compounds. For instance, studies on N-nitrosodimethylamine (NDMA) in water show a π → π* transition at a maximum wavelength (λmax) of 228 nm with a molar absorptivity (ε) of 7378 M⁻¹cm⁻¹ and an n → π* transition at λmax = 332 nm with an ε of 109 M⁻¹cm⁻¹. acs.org For N,N-Diethyl-4-nitrosoaniline, a related aromatic nitroso compound, an n→π* transition is noted at approximately 450 nm. The electronic spectrum of this compound is therefore expected to exhibit a low-intensity band at longer wavelengths (in the near-UV or visible region) corresponding to the n → π* transition and one or more high-intensity bands at shorter wavelengths (in the UV region) due to π → π* transitions of the conjugated phenyl and nitroso system.
Detailed research findings for analogous compounds are summarized in the table below.
| Compound | Transition Type | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| N-Nitrosodimethylamine | π → π | 228 nm | 7378 M⁻¹cm⁻¹ | Water |
| N-Nitrosodimethylamine | n → π | 332 nm | 109 M⁻¹cm⁻¹ | Water |
| N,N-Diethyl-4-nitrosoaniline | n → π* | ~450 nm | Not Specified | Not Specified |
Computational Chemistry and Theoretical Investigations of N Butyl N Nitrosoaniline
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the thermodynamic and kinetic parameters that govern a transformation. For N-nitrosamines, these calculations provide critical insights into their mechanisms of action, particularly the metabolic activation pathways that can lead to reactive species. nih.gov
The activation of N-nitrosamines is believed to proceed through an initial α-hydroxylation, followed by a series of steps leading to the formation of highly reactive electrophiles. nih.gov Quantum chemical calculations can model this stepwise process. For a non-symmetrical molecule like N-butyl-N-nitrosoaniline, α-hydroxylation can occur on the butyl chain. This initial step is followed by the formation of intermediate species. nih.gov
Computational studies on analogous nitrosamines reveal that the reaction pathways involve the formation of diazonium and carbenium ions. frontiersin.org The relative stability of these intermediates and the energy barriers for their formation and subsequent reactions are key determinants of the compound's reactivity. For instance, calculations on similar compounds have quantified the free energies for the formation of DNA and water adducts from these reactive intermediates. frontiersin.org These calculations show that the formation of such adducts can be highly exothermic and may proceed with negligible energy barriers once the reactive carbocation is formed. nih.govfrontiersin.org
| Reaction Step | Intermediate/Product | Calculated Free Energy (kcal/mol) |
|---|---|---|
| N2 Cleavage from Diazonium Ion | Carbenium Ion | -17.2 |
| Carbenium Ion Reaction with Water | Water Adduct | -92.3 |
| Carbenium Ion Reaction with Guanine (DNA) | DNA Adduct | -116.0 |
Note: Data are illustrative and based on values for analogous compounds like bis(butan-2-yl)(nitros)amine (BBNA) to represent the types of parameters obtained from quantum mechanical calculations. nih.govfrontiersin.org
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a high degree of accuracy. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the optimized ground-state geometry. mdpi.com
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The geometry of the N-nitroso group (N-N=O) and its orientation relative to the aniline (B41778) ring are critical features that influence the molecule's electronic properties and reactivity. DFT studies on similar nitroaniline derivatives have shown how intramolecular hydrogen bonding and substituent effects can influence the planarity and π-electron distribution of the aromatic ring. researchgate.net The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations.
| Parameter | Predicted Value |
|---|---|
| N-N Bond Length | ~1.33 Å |
| N=O Bond Length | ~1.22 Å |
| C(phenyl)-N Bond Length | ~1.42 Å |
| N-N=O Bond Angle | ~114° |
| C(phenyl)-N-N Bond Angle | ~119° |
Note: These values are typical and illustrative for N-nitroso compounds and are the type of data generated from DFT structural optimization.
Analysis of HOMO-LUMO Energies and Molecular Electrostatic Potentials
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. nih.gov These include chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω). ajchem-a.comnih.gov
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov By mapping the electrostatic potential onto the electron density surface, MEP plots identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govtci-thaijo.org For this compound, the MEP would show a region of high negative potential around the oxygen atom of the nitroso group, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions would be located around the hydrogen atoms. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons |
| Electrophilicity Index (ω) | µ2 / 2η | Quantifies the electrophilic nature of a molecule |
Investigating Hyper-conjugative Interactions via Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interaction among orbitals. nih.gov It provides a detailed picture of charge transfer and delocalization effects within a molecule by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. mdpi.comuba.ar The stabilization energy (E(2)) associated with these interactions quantifies the strength of the hyperconjugative effects.
In this compound, NBO analysis can reveal key stabilizing interactions. Significant delocalization is expected between the lone pair (n) orbitals of the nitrogen and oxygen atoms and the antibonding (π) orbitals of the aromatic ring and the N=O bond. For example, a strong interaction would likely be observed between a lone pair on the aniline nitrogen and the π orbitals of the phenyl ring, contributing to the delocalization of charge. Similarly, interactions involving the lone pairs on the nitroso oxygen and the antibonding orbitals of adjacent bonds (n → σ* or n → π*) are crucial for stabilizing the molecule. These interactions are fundamental to understanding the compound's electronic structure and stability. rsc.org
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP (Naniline) | π* (Cphenyl-Cphenyl) | n → π | High |
| LP (Onitroso) | σ (N-N) | n → σ | Moderate |
| π (Cphenyl-Cphenyl) | π (N-N) | π → π | Moderate |
| σ (C-H)butyl | σ (C-N) | σ → σ* | Low |
Note: LP denotes a lone pair orbital. E(2) values are qualitative (Low, Moderate, High) to illustrate the expected outcomes of NBO analysis.
Modeling Degradation Mechanisms through Computational Approaches
Computational chemistry provides a framework for investigating the potential degradation pathways of a molecule by calculating the energetics of various bond-cleavage and rearrangement reactions. researchgate.net By modeling different mechanisms, researchers can predict the most likely degradation products and the energy barriers associated with their formation.
For this compound, several degradation pathways can be computationally explored. These include:
N-N Bond Cleavage: Homolytic or heterolytic cleavage of the bond between the two nitrogen atoms to yield nitric oxide and an aminyl radical or related ions.
N-C Bond Cleavage: Scission of the bond connecting the butyl group to the nitrogen atom.
Photodegradation: Modeling the molecule in its excited state to understand pathways initiated by the absorption of light.
DFT calculations can be used to determine the bond dissociation energies (BDEs) for the weakest bonds in the molecule, providing an initial indication of the most probable fragmentation points. nih.gov Furthermore, by locating the transition state structures for proposed degradation steps, the activation energies can be calculated, offering a kinetic perspective on the degradation process. researchgate.net Studies on the degradation of related compounds, such as butyltins, have shown pathways involving the successive loss of the alkyl group, a mechanism that can be modeled computationally for this compound. nih.gov
Environmental Chemistry and Chemical Degradation Pathways of N Nitrosoanilines
Photolytic Degradation Mechanisms in Aquatic Systems (UV-induced)
The photolytic degradation of N-nitrosoanilines in aquatic environments is a critical process driven by ultraviolet (UV) radiation. The degradation of these compounds, such as N-nitrosodimethylamine (NDMA), is highly effective under UV light due to their significant molar absorptivity. mdpi.com The primary mechanism of photolytic degradation involves the cleavage of the N-N bond. mdpi.comnih.gov This bond is susceptible to breakage upon absorbing UV radiation, leading to the formation of radical species. mdpi.comnih.gov
For NDMA, UV photolysis leads to three main degradation pathways:
Homolytic cleavage of the N-N bond: This results in the formation of an aminium radical and a nitric oxide radical. mdpi.comnih.gov
Heterolytic photocleavage of the N-N bond: This pathway is facilitated by water molecules and produces dimethylamine (B145610) and nitrous acid. mdpi.comnih.gov
Formation of N-methylidenemethylamine, nitric oxide, and a superoxide (B77818) anion radical: This occurs in the presence of dissolved oxygen. mdpi.comnih.gov
The efficiency of this degradation can be influenced by various factors, including the presence of other substances in the water that can act as photosensitizers or quenchers. nih.gov For instance, protonated guanidine (B92328) has been shown to catalyze photohydrolysis processes. nih.gov
Advanced Oxidation Processes (AOPs) for Chemical Transformation (e.g., Hydroxyl Radical-Induced)
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of N-nitrosoanilines and other persistent organic pollutants in water. mdpi.commdpi.com These processes generate highly reactive hydroxyl radicals (•OH) that can rapidly oxidize a wide range of compounds. mdpi.commdpi.com
The reaction of hydroxyl radicals with nitrosamines, including N-butyl-N-nitrosoaniline, can proceed through several pathways:
Hydrogen atom abstraction: The hydroxyl radical can abstract a hydrogen atom from a C-H bond, typically on the alkyl chain. mdpi.com
Hydroxyl radical addition: The •OH radical can add to either the amine nitrogen or the nitrosyl nitrogen. mdpi.com
Quantum mechanical calculations have shown that for N-nitrosodimethylamine (NDMA), the addition of the hydroxyl radical to the amine nitrogen is the most favorable initial degradation mechanism. mdpi.com The subsequent reactions of the resulting radicals are complex and can lead to the formation of various byproducts. mdpi.com
The efficiency of AOPs is dependent on several factors, including the pH of the solution, the concentration of the oxidant (like hydrogen peroxide), and the presence of other substances that can scavenge hydroxyl radicals. nih.govresearchgate.netusgs.gov For example, dissolved natural organic matter can inhibit the reaction of hydroxyl radicals with aromatic compounds. usgs.gov
Chemical Degradation in Soil Environments and Influencing Factors (e.g., pH)
The degradation of N-nitrosoanilines in soil is a complex process influenced by both biotic and abiotic factors. nih.govmdpi.com Soil pH is a critical factor that can significantly impact the rate and pathways of degradation. wur.nlnih.govmdpi.comhibiscuspublisher.comnih.gov
Generally, lower soil pH (acidic conditions) can lead to an increase in the N2O/(N2O + N2) ratio during denitrification, a microbial process that can contribute to the degradation of nitrogen-containing compounds. nih.gov In some cases, increasing soil pH can accelerate the reduction of nitrate. mdpi.com The degradation of some pesticides has been shown to be most efficient at a neutral pH. mdpi.com
The persistence of organic compounds in soil is also influenced by their degree of substitution; less substituted compounds tend to be more persistent. nih.gov The presence of organic matter and other soil constituents can also affect degradation rates by influencing the bioavailability and reactivity of the compounds. wur.nl
Hydrolytic and Thermal Degradation Pathways
Hydrolytic Degradation:
Hydrolysis can be a significant degradation pathway for N-nitrosoanilines, particularly under acidic or basic conditions. arkat-usa.orgnih.govresearchgate.netresearchgate.net The rate of hydrolysis is often dependent on the pH of the solution. nih.govresearchgate.net For some N-nitrosoguanidines, a complex dependency on pH has been observed, with different decomposition pathways occurring for the neutral, monoanionic, and dianionic forms of the molecule. nih.gov In mildly acidic solutions, the decomposition of N-nitroso-2-pyrrolidone proceeds through both denitrosation and deamination pathways, with the rate-limiting step being the protonation of the amino nitrogen atom. rsc.org
Thermal Degradation:
Thermal decomposition is another important degradation route for N-nitroso compounds. google.comresearchgate.netuky.eduresearchgate.net The temperature at which these compounds begin to decompose varies depending on their specific structure. For example, N-nitroso-pendimethalin starts to thermally decompose at approximately 120°C, with the rate of decomposition increasing significantly at higher temperatures. google.com The thermal degradation of amines used for CO2 capture has also been studied, with factors like functional groups and amine order impacting their thermal stability. uky.edu Thermal analysis of N-nitroso-N-alkyl(aryl)hydroxylaminates has shown that their decomposition occurs in multiple stages at elevated temperatures. researchgate.net
Cyclization Reactions as Degradation Routes
While the primary degradation pathways for many N-nitroso compounds involve cleavage of the N-N bond or reactions involving the nitroso group, cyclization reactions can also occur under specific conditions. For instance, the photolysis of N-nitrosodiphenylamine in acidic solution can lead to the formation of carbazole, a cyclized product. This indicates that intramolecular reactions can be a competing pathway to N-N bond cleavage during photolytic degradation.
The likelihood of cyclization reactions depends on the molecular structure of the N-nitrosoaniline. Compounds with aromatic rings, like N-nitrosodiphenylamine, are more prone to forming stable cyclized structures. For this compound, with its flexible butyl group, direct cyclization is less probable. However, the aniline (B41778) part of the molecule could potentially undergo cyclization reactions, especially if reactive intermediates are formed during other degradation processes. The specific reaction conditions, such as the solvent and the presence of catalysts, would significantly influence the favorability of such cyclization pathways.
Advanced Analytical Research Techniques for N Nitrosoaniline Quantification in Chemical Matrices
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Various Detectors
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques widely used for the analysis of N-nitrosamines. UPLC, by utilizing smaller particle size columns, offers higher resolution, speed, and sensitivity compared to traditional HPLC. olemiss.edu These techniques are particularly valuable for analyzing less volatile or thermally unstable nitrosamines that are not well-suited for gas chromatography.
HPLC coupled with spectrophotometric detectors like a UV-Vis (Ultraviolet-Visible) or a Photodiode Array (PDA) detector represents a reliable and accessible method for quantifying nitrosamine (B1359907) impurities. waters.comamazonaws.com A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum for a given peak, which aids in peak purity assessment and identification. olemiss.edu
A specific HPLC-UV method has been developed for the simultaneous quantification of six nitrosamine impurities, including NDBA, in drug substances. waters.com The separation is typically achieved on a reversed-phase column, such as a C18, which provides good retention for nitrosamines. waters.com While the primary quantification is performed using the UV signal, the method can be integrated with a mass detector for unambiguous peak identity confirmation. waters.com The performance of such a method demonstrates good linearity and achievable limits of quantitation (LOQ) in the nanogram per milliliter (ng/mL) range. waters.com
| Parameter | Value |
|---|---|
| Limit of Quantitation (LOQ) | 20 ng/mL |
| Linearity Range | 10–1000 ng/mL |
| Correlation Coefficient (R²) | ≥0.999 |
| Detection Wavelength | 245 nm |
For enhanced sensitivity and selectivity, HPLC and UPLC systems can be coupled with fluorescence or chemiluminescence detectors.
Fluorescence Detection: N-nitrosamines are not naturally fluorescent. Therefore, their analysis by fluorescence detection requires a derivatization step. A common approach involves the denitrosation of the N-nitrosamine to its corresponding secondary amine, followed by reaction with a fluorescent labeling agent. doi.org One such reagent is acridone-N-acetyl chloride (ARC-Cl), which reacts with the secondary amine to produce a highly fluorescent derivative that can be detected at the femtomole level. doi.org
Chemiluminescence Detection: This highly sensitive detection method is often coupled with HPLC for the analysis of N-nitroso compounds. One approach involves an online, post-column photochemical reaction. The N-nitrosamines separated by the HPLC column are subjected to UV irradiation, which converts them into peroxynitrite in a basic aqueous solution. researchgate.net The resulting peroxynitrite can then be quantified via its reaction with luminol, which produces a chemiluminescent signal. researchgate.net This technique can achieve detection limits in the low nanogram per liter (ng/L) or parts-per-trillion range without requiring pre-concentration steps. researchgate.net Another method uses a photolytic interface where the chromatographic effluent is irradiated with UV light, causing the cleavage of nitrogen oxide. This product is then carried into the reaction chamber of a chemiluminescence detector. nih.gov
Gas Chromatography (GC) with Advanced Detection Systems
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile N-nitrosamines like NDBA. nih.gov The choice of detector is crucial for achieving the required sensitivity and selectivity.
The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for nitroso-containing compounds and has been an industry standard for nitrosamine analysis for decades. nih.govchromatographyonline.com The GC-TEA system operates by first separating compounds in the GC column. The effluent is then passed through a high-temperature pyrolyzer (typically around 500°C), which selectively cleaves the heat-labile N-NO bond to release a nitrosyl radical (•NO). chromatographyonline.comusp.org This radical then reacts with ozone (O₃) in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits near-infrared light (chemiluminescence), which is detected by a photomultiplier tube. chromatographyonline.comusp.org The high specificity of the TEA detector minimizes matrix interference that can be common with other detectors like mass spectrometry. usp.org This technique allows for the direct injection and analysis of solutions containing N-nitroso compounds at concentrations below 1 ng/mL. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the identification and quantification of trace-level impurities due to its exceptional sensitivity and selectivity. researchgate.net For nitrosamines, LC-MS offers a robust alternative to GC-MS, especially for a wider range of compounds. rsc.org
The coupling of liquid chromatography with a triple quadrupole mass spectrometer (LC-MS/MS) is a preferred method for the highly sensitive and selective quantification of N-nitrosamines. researchgate.net This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. nih.gov In this setup, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺, of NDBA). This selected ion then enters the second quadrupole (Q2), which acts as a collision cell where the ion is fragmented. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (product ion). nih.gov This two-stage mass filtering process significantly reduces background noise and allows for extremely low detection limits. nih.gov
| Parameter | Value |
|---|---|
| Precursor Ion (Q1) | 159 m/z |
| Product Ion (Q3) | 103 m/z |
| Ionization Mode | Positive Ion Electrospray (ESI+) or APCI |
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) provides an advanced platform for the confident identification and quantification of nitrosamine impurities. thermofisher.comfda.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 parts per million, ppm). lcms.cz
This capability allows for the determination of an analyte's elemental composition, providing a high degree of confidence in its identification. fda.gov Accurate mass measurement is crucial for distinguishing the target analyte from other co-eluting matrix components that may have the same nominal mass but a different elemental formula. fda.gov For NDBA, HRMS can precisely measure its protonated molecule, and the deviation between the theoretical and experimentally measured mass can be calculated to confirm its identity. rsc.orglcms.cz This technique offers a robust method for analyzing nitrosamines in complex matrices like drinking water, wastewater, and pharmaceutical products. rsc.orgthermofisher.comlcms.cz
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₈N₂O |
| Theoretical Precursor Ion ([M+H]⁺) Mass | 159.14974 m/z |
| Example Experimental Precursor Ion ([M+H]⁺) Mass | 159.14928 m/z |
| Mass Accuracy (Δ ppm) | -2.9 ppm |
Supercritical Fluid Chromatography (SFC) for N-Nitrosamine Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of N-nitrosamine impurities in pharmaceutical ingredients and products. nih.govnih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is recognized for its ability to separate a wide spectrum of nonpolar and polar impurities, often in a shorter time frame than traditional chromatographic methods. nih.gov
The unique properties of supercritical fluids allow for rapid and efficient separations. fu-berlin.de SFC methods have been successfully developed to simultaneously determine various nitrosamines alongside other related impurities in a single analytical run. nih.gov For instance, a method was developed using a Quality-by-Design (QbD) approach to investigate sartan drugs, like valsartan (B143634) and losartan, for contamination with multiple nitrosamines in the parts-per-billion (ppb) range. nih.govfu-berlin.de This highlights the technique's capability for high-throughput screening and quality control. nih.gov
When coupled with mass spectrometry (SFC-MS/MS), the technique provides a rapid, sensitive, and versatile platform for both screening and investigation of nitrosamine impurities across diverse pharmaceutical formulations. nih.gov This coupling allows for highly selective detection and quantification, which is crucial for meeting the stringent safety thresholds set by regulatory agencies like the EMA and FDA. nih.gov
Table 1: Performance of SFC Methods for N-Nitrosamine Analysis
This table summarizes the application and performance of Supercritical Fluid Chromatography (SFC) in the analysis of various N-nitrosamines in pharmaceutical agents.
| Matrix/Drug | Analyzed N-Nitrosamines | Instrumentation | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Sartans (e.g., Valsartan, Losartan) | NDMA, NDEA, NMEA, NDPA, NDBA, NDPhA, NPyr, NPip, NMor | SFC | Simultaneous detection of nitrosamines and other sartan-related impurities; analysis time under 20 minutes. | nih.gov |
| Various Pharmaceuticals (Sartans, Metformin, Ranitidine, etc.) | NDMA, NDEA, NDELA, NEiPA, NDiPA, NDPA, NDBA, NMPhA, NMEPhA, NDPhA, NPyr, NPip, NMor, NMBA | SFC-MS/MS | Rapid, sensitive, and versatile method for comprehensive screening and investigation. | nih.gov |
Surface-Enhanced Raman Spectroscopy (SERS) for Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signals of molecules adsorbed onto nanostructured metallic surfaces. acs.orgmdpi.com This enhancement allows for the detection of analytes at trace and even ultra-trace levels, making it a valuable tool for identifying hazardous materials like N-nitrosamines. oceanoptics.comdtic.mil
The core of the SERS technique lies in the substrate, which is typically composed of plasmonic nanoparticles of noble metals such as gold (Au) or silver (Ag). mdpi.comoceanoptics.com When incident laser light interacts with these nanoparticles, it excites localized surface plasmon resonance (LSPR), creating intense local electromagnetic fields. acs.org Molecules in close proximity to these "hot spots" experience a dramatic amplification of their Raman signals. researchgate.net
The choice of SERS substrate and the laser wavelength are critical parameters that influence the signal enhancement and, consequently, the limit of detection. youtube.com Researchers have developed various types of SERS substrates, including gold nanorod arrays and flexible platforms, to improve sensitivity and reproducibility. rsc.orgoejournal.orgresearching.cn For example, gold nanorod arrays modified with a zwitterionic copolymer have been used to successfully detect N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) at concentrations as low as 10⁻⁸ M. researchgate.netrsc.org The functionalization of the substrate surface can aid in capturing specific polar molecules from a sample matrix, enhancing detection selectivity. researchgate.net
Table 2: SERS Substrates and Detection Capabilities
This table outlines different SERS substrates and their demonstrated applications and sensitivity in detecting various analytes.
| Substrate Type | SERS Active Chemistry | Target Analytes | Achieved Detection Limit | Reference |
|---|---|---|---|---|
| Gold Nanorod (Au NR) Arrays with Zwitterionic Copolymer | Gold (Au) | NDMA, NDEA | 10⁻⁸ M | researchgate.netrsc.org |
| Paper-based Substrates | Gold (Au) or Silver (Ag) Nanoparticles | General Analytes | Parts-per-billion (ppb) level | nikalyte.com |
| Glass-covered Substrates | Gold (Au) Nanostructure | Melamine | 0.01 ppm | youtube.com |
Method Development and Validation Parameters (e.g., Sensitivity, Selectivity, Precision, Accuracy)
The development and validation of analytical methods for quantifying N-nitrosamines are critical to ensure reliable and accurate results for regulatory compliance and quality assurance. nih.govnano-ntp.com Validation is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), and it assesses several key performance characteristics. acs.orgeurofins.comnih.gov
Sensitivity: This parameter defines the lowest concentration of an analyte that can be reliably detected and quantified. It is typically expressed as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration that yields a detectable signal (e.g., a signal-to-noise ratio of 3), while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (e.g., a signal-to-noise ratio of 10). nih.gov For potent impurities like nitrosamines, methods must be highly sensitive, often reaching ppb levels. eurofins.com
Selectivity (or Specificity): Selectivity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In nitrosamine analysis, chromatographic separation coupled with mass spectrometric detection (e.g., LC-MS/MS) is often used to achieve high selectivity, ensuring that there are no interfering peaks at the retention time of the target analyte. nih.govwaters.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). edqm.eu Precision is often reported as the Relative Standard Deviation (%RSD) of a series of measurements. nano-ntp.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. nano-ntp.comresearchgate.net For trace analysis, accuracy at the LOQ level is a critical validation parameter. researchgate.net
The validation process ensures that an analytical method is suitable for its intended purpose, providing confidence in the data generated for the control of N-nitrosamine impurities. edqm.eunih.gov
Table 3: Example Validation Parameters for N-Nitrosamine Quantification
This table presents typical validation results for an LC-MS/MS method developed for the quantification of six nitrosamine impurities in Valsartan.
| Validation Parameter | Performance Metric | Result | Reference |
|---|---|---|---|
| Sensitivity (LOD) | Concentration | 0.5 ppb | researchgate.net |
| Sensitivity (LOQ) | Concentration | 1.5 ppb | researchgate.net |
| Linearity | Correlation Coefficient (r²) | > 0.998 | researchgate.net |
| Accuracy | Recovery at LOQ Level | 80% to 120% | researchgate.net |
| Precision (%RSD) | System Suitability | < 15.0% | nano-ntp.com |
N Butyl N Nitrosoaniline As a Synthon and Intermediate in Organic Synthesis
Role in the Synthesis of N-Hetero Biaryl Compounds
The N-nitroso group in N-alkyl-N-nitrosoaniline derivatives, such as N-butyl-N-nitrosoaniline, can function as an effective directing group in transition metal-catalyzed reactions to facilitate the synthesis of N-hetero biaryl compounds. These motifs are significant in medicinal chemistry and materials science.
Recent research has demonstrated a rhodium-catalyzed oxidative C-H/C-H cross-coupling reaction between N-nitrosoanilines and various heteroarenes. rsc.org In this methodology, the N-nitroso group directs the regioselective activation of the ortho-C-H bond of the aniline (B41778) ring, enabling its coupling with a C-H bond of a heteroarene partner (e.g., thiophene, furan, pyrrole (B145914) derivatives). This approach is notable for proceeding under mild conditions. The N-nitroso directing group can be subsequently removed, typically through reduction with agents like zinc in acetic acid, to yield the final 2-(heteroaryl)aniline product, a key N-hetero biaryl structure. rsc.org This strategy transforms the N-nitrosoaniline into a temporary scaffold for building complex biaryl systems.
Table 1: Rhodium-Catalyzed C-H/C-H Cross-Coupling of N-Nitrosoaniline with Heteroarenes rsc.org
| N-Nitrosoaniline Derivative | Heteroarene | Catalyst System | Product Type |
|---|---|---|---|
| N-Methyl-N-nitrosoaniline | Thiophene | [RhCp*Cl₂]₂, AgSbF₆ | 2-(Thiophen-2-yl)aniline Derivative |
| N-Methyl-N-nitrosoaniline | Furan | [RhCp*Cl₂]₂, AgSbF₆ | 2-(Furan-2-yl)aniline Derivative |
This table illustrates the general applicability of the method using N-methyl-N-nitrosoaniline as a representative substrate.
Precursor for Hydrazines and Amines
The N-nitroso functional group is readily transformed, making this compound a useful precursor for synthesizing corresponding hydrazine (B178648) and amine derivatives.
Reduction to Hydrazines : N-nitrosamines can be reduced to form 1,1-disubstituted hydrazines. This transformation has been known since the 19th century and can be achieved using various reducing agents. A common laboratory method involves the use of zinc dust in acetic acid. Other reagents capable of effecting this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation, although these can sometimes lead to cleavage of the N-N bond. For this compound, this reduction yields 1-butyl-1-phenylhydrazine, a valuable intermediate for synthesizing other heterocyclic compounds.
Denitrosation to Amines : The nitroso group can be cleaved from the nitrogen atom, a process known as denitrosation, to regenerate the parent secondary amine. This can be accomplished under various conditions, including treatment with strong acids like hydrogen chloride in an organic solvent. This process converts this compound back to N-butylaniline. This reversible nature of nitrosation makes the nitroso group a useful protecting or directing group that can be easily removed when its function is no longer needed.
Derivatization at the α-Carbon Position of N-Nitrosamines
The presence of the N-nitroso group significantly increases the acidity of the protons on the adjacent carbon atoms (the α-carbons) of the alkyl chains. This property allows for the specific functionalization of this compound at the α-position of the butyl group, effectively using the nitrosamine (B1359907) as a synthetic equivalent of a secondary amine α-carbanion.
The process typically involves deprotonation at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to form a stabilized α-lithiated intermediate. This nucleophilic carbanion can then react with a wide range of electrophiles to introduce new substituents. After the alkylation or acylation step, the N-nitroso group can be removed to yield the α-substituted secondary amine. This two-step sequence provides a powerful method for the α-functionalization of secondary amines that is otherwise difficult to achieve directly.
Table 2: α-Carbon Derivatization of N-Nitrosamines via α-Lithiated Intermediates
| Electrophile | Reagent Class | Product after Reaction with α-Lithiated Nitrosamine |
|---|---|---|
| Alkyl Halides (e.g., CH₃I) | Alkylating Agent | α-Alkylated Nitrosamine |
| Aldehydes (e.g., Benzaldehyde) | Carbonyl Compound | α-(Hydroxyalkyl) Nitrosamine |
| Ketones (e.g., Acetone) | Carbonyl Compound | α-(Hydroxyalkyl) Nitrosamine |
| Esters (e.g., Ethyl benzoate) | Acylating Agent | α-Acyl Nitrosamine |
Formation of Mesoionic-Heterocyclic Compounds (e.g., Sydnones)
N-nitroso compounds are critical intermediates in the synthesis of a class of mesoionic aromatic heterocycles known as sydnones. While this compound itself is not the direct starting material, the synthesis relies on the formation of a closely related N-nitrosoaniline structure.
The classical synthesis of sydnones begins with an N-substituted α-amino acid, such as N-phenylglycine. This starting material is first treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding N-nitroso-N-arylglycine. This intermediate contains the key N-nitrosoaniline moiety linked to a carboxylic acid group. The final step is an intramolecular cyclodehydration reaction, usually promoted by a strong dehydrating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. This cyclization eliminates a molecule of water to form the 5-membered, mesoionic 1,2,3-oxadiazole (B8650194) ring system characteristic of sydnones. The N-nitroso group is essential for this transformation, as it provides the second nitrogen atom and the oxygen atom required for the heterocyclic ring structure.
Applications in Divergent Synthesis Strategies (e.g., Indazole N-Oxides, N-Alkyl Indoles)
The reactivity of the N-nitrosoaniline scaffold has been leveraged in divergent synthesis strategies to produce a variety of important heterocyclic cores from a common precursor.
Indazole N-Oxides : N-nitrosoanilines are effective starting materials for the one-pot synthesis of functionalized indazole N-oxides. This transformation proceeds via a cascade reaction initiated by the nitroso-directed C-H alkylation of the aniline ring with a diazo compound. The resulting intermediate undergoes a subsequent intramolecular cyclization and rearrangement, driven by aromatization, to furnish the indazole N-oxide product. This method allows for the creation of diverse indazole N-oxides by varying the substitution on both the N-nitrosoaniline and the diazo compound.
N-Alkyl Indoles : The N-nitroso group can also serve as a transient directing group for the synthesis of N-alkyl indoles. In rhodium(III)-catalyzed reactions, N-nitrosoanilines undergo ortho-C-H activation and subsequent annulation with alkynes. This process involves the coupling of the aniline ring with two carbons from the alkyne, followed by reductive elimination that cleaves the N-N bond and forms the indole's pyrrole ring. The reaction is highly regioselective, providing a direct route to 2,3-disubstituted N-alkyl indoles from readily available starting materials. This redox-neutral C-H functionalization strategy is a powerful tool for constructing the indole (B1671886) core, a privileged scaffold in medicinal chemistry.
Interactions of N Nitrosoanilines with Catalytic Systems
Transition Metal-Catalyzed C-H Activation utilizing N-Nitroso Group as a Directing Group
The N-nitroso moiety has proven to be a powerful directing group for the ortho-C(sp²)–H bond functionalization of anilines. Its ability to coordinate to transition metal centers enables a wide range of transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This approach provides a regioselective and efficient pathway to complex aromatic structures under increasingly mild reaction conditions. nih.gov
Rhodium(III) catalysts have been extensively used for the C-H functionalization of N-nitrosoanilines, demonstrating high efficiency and broad substrate compatibility. nih.gov These reactions often proceed with high regioselectivity, targeting the C-H bond ortho to the directing nitroso group.
Arylation: A Rh(III)-catalyzed C-H arylation of N-nitrosoanilines using arylboronic acids as the arylation reagents has been developed. researchgate.net This method provides an efficient route to N-nitroso-[1,1′-biphenyl]-2-amine derivatives, which are important precursors for N-hetero biaryl compounds. researchgate.net The reaction typically employs a catalyst system like [Cp*RhCl₂]₂ with silver salts as additives. researchgate.net
Annulation: Rhodium(III)-catalyzed annulation reactions of N-nitrosoanilines are particularly valuable for constructing heterocyclic scaffolds.
[3+3] Annulation: The reaction of N-nitrosoanilines with cyclopropenones, catalyzed by Rh(III), yields functionalized 4-quinolones. This redox-neutral process involves C-C bond cleavage and the formation of new C-C and C-N bonds via N-nitroso-directed C-H activation. semanticscholar.org The reaction tolerates a variety of substituents on both the aniline (B41778) ring and the nitrogen atom, including N-alkyl groups like methyl, ethyl, and potentially butyl, offering a versatile route to diverse quinolin-4(1H)-one derivatives. semanticscholar.orgmdpi.com
[3+2] Annulation: The pioneering work in this area demonstrated the Rh(III)-catalyzed redox-neutral [3+2] annulation of N-nitrosoanilines with internal alkynes to produce indole (B1671886) derivatives. semanticscholar.orgnih.gov Similarly, reactions with iodonium (B1229267) ylides provide a straightforward synthesis of N-alkyl indoles, where the nitroso group acts as a traceless directing group. nih.govresearchgate.net Another variation involves the use of sulfoxonium ylides to produce substituted indazole N-oxides through a tandem acylmethylation/annulation sequence. A different reaction pathway with sulfoxonium ylides can also lead to 3-nitrosoindoles. acs.org
The table below summarizes the scope of Rh(III)-catalyzed annulation reactions with various N-alkyl-N-nitrosoanilines.
| N-Alkyl Group (R²) | Coupling Partner | Product Type | Yield (%) | Reference |
| Methyl | Diphenylcyclopropenone | 4-Quinolone | 75 | semanticscholar.org |
| Ethyl | Diphenylcyclopropenone | 4-Quinolone | 72 | semanticscholar.org |
| Benzyl (B1604629) | Diphenylcyclopropenone | 4-Quinolone | 78 | semanticscholar.org |
| Methyl | Phenylacetylene | Indole | 77 | researchgate.net |
| Methyl | Iodonium Ylide | N-Methyl Indole | Moderate-Good | nih.govresearchgate.net |
| Methyl | Sulfoxonium Ylide | Indazole N-Oxide | Moderate-Good |
Other Rh(III)-catalyzed functionalizations include ortho-olefination, nih.gov amidation, nih.gov and halogenation, further showcasing the versatility of the N-nitroso directing group.
Palladium(II) catalysts are effective for the ortho-hydroxylation of N-nitrosoanilines. researchgate.net This reaction typically utilizes tert-butyl hydroperoxide (TBHP) as the hydroxylating source and proceeds through a C-H activation pathway directed by the N-nitroso group. researchgate.netresearchgate.net The protocol is operationally simple and provides high yields of ortho-hydroxylated aniline derivatives, which are valuable intermediates in medicinal and materials chemistry. researchgate.netresearchgate.net A related transformation is the palladium-catalyzed ortho-acyloxylation, which has been achieved using PhI(OAc)₂ as an oxidant, offering another route to ortho-functionalized anilines. researchgate.net
Besides rhodium and palladium, other transition metals have been explored for the C-H functionalization of N-nitrosoanilines. researchgate.net
Cobalt (Co): Inexpensive cobalt catalysts have emerged as powerful tools for C-H functionalization. researchgate.net High-valent cobalt-oxo species are often proposed as reactive intermediates in oxidative transformations. nih.gov While broadly applied, specific examples detailing cobalt-catalyzed C-H activation directed by the N-nitroso group in N-butyl-N-nitrosoaniline are an area of ongoing research. researchgate.netdoaj.org
Ruthenium (Ru): Ru(II) complexes have been successfully used to catalyze the C-H functionalization of N-nitrosoanilines. researchgate.netresearchgate.net These catalysts can promote various coupling reactions, expanding the toolkit for modifying the aniline core. nih.gov
Iridium (Ir): Iridium catalysts have also been shown to participate in C-H activation processes. researchgate.net Studies have reported the synthesis and characterization of iridium(III) complexes with nitroso-containing ligands, although much of the work has focused on C-nitroso rather than N-nitroso anilines. znaturforsch.com
Mechanistic Insights into Metal-Catalyzed Processes (e.g., Redox-Neutral Annulation)
The mechanism of transition metal-catalyzed C-H activation involving N-nitrosoanilines generally proceeds through a common pathway. The process is initiated by the coordination of the N-nitroso group to the cationic metal center (e.g., Rh(III)). researchgate.net This is followed by an ortho C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway, which is often the turnover-limiting step, to form a five-membered metallacycle intermediate. researchgate.netnih.govacs.org
In the case of the Rh(III)-catalyzed redox-neutral [3+3] annulation with cyclopropenones, the proposed mechanism continues from the rhodacycle intermediate. semanticscholar.org This intermediate undergoes coordination and subsequent migratory insertion of the Rh-C bond into the carbonyl group of the cyclopropenone. semanticscholar.org The resulting alkoxide intermediate then undergoes β-carbon elimination, followed by a cyclization step to yield the final six-membered ring product, regenerating the Rh(III) catalyst. semanticscholar.org
For Rh(III)-catalyzed olefinations, comprehensive mechanistic studies have established that the electrophilic C-H activation to form the five-membered rhodacycle is the turnover-limiting step. nih.gov Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination complete the catalytic cycle. researchgate.net
Oxidative Coupling Reactions involving N-Nitrosoanilines
Rhodium(III) catalysis has been effectively employed for the oxidative coupling of N-nitrosoanilines with substituted allyl alcohols. nih.govfrontiersin.org This reaction provides an efficient synthesis of functional N-nitroso ortho-β-aryl aldehydes and ketones. researchgate.netnih.gov The protocol is noted for its low catalyst loading, high tolerance for various functional groups, and the superior reactivity of allyl alcohols as coupling partners. nih.govfrontiersin.org
The reaction works well for a range of N-nitrosoanilines with varying electronic and steric properties. frontiersin.org For instance, substrates with electron-donating groups (e.g., -Me, -iPr) on the aniline ring provide good yields. nih.gov Aryl halides (Br, Cl, F) and other sensitive functionalities (e.g., -CF₃, -CN, -COOCH₃) are also well-tolerated under the reaction conditions. nih.gov The versatility extends to the N-alkyl substituent, with N-methyl and N-ethyl groups participating effectively, suggesting that this compound would also be a suitable substrate. researchgate.net
The table below details the oxidative coupling of various N-alkyl-N-nitrosoanilines with 1-phenylprop-2-en-1-ol.
| N-Alkyl Group | Aniline Ring Substituent (para) | Product Type | Yield (%) | Reference |
| Methyl | H | β-Aryl Ketone | 70 | nih.gov |
| Methyl | -Me | β-Aryl Ketone | 78 | nih.gov |
| Methyl | -iPr | β-Aryl Ketone | 79 | nih.gov |
| Methyl | -F | β-Aryl Ketone | 81 | nih.gov |
| Methyl | -Cl | β-Aryl Ketone | 83 | nih.gov |
| Methyl | -Br | β-Aryl Ketone | 80 | nih.gov |
| Methyl | -CF₃ | β-Aryl Ketone | 73 | nih.gov |
| Methyl | -CN | β-Aryl Ketone | 75 | nih.gov |
This oxidative coupling highlights the synthetic power of using the N-nitroso group to direct C-H activation, enabling the construction of complex molecules from readily available starting materials. frontiersin.orgnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
